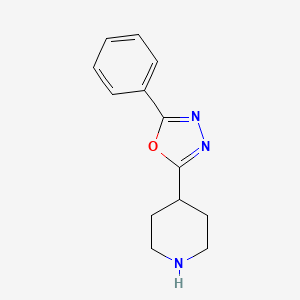

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine

Description

The exact mass of the compound 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-5-piperidin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVYYGIMDHYGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375584 | |

| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280110-78-3 | |

| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring serves as a crucial pharmacophore and a bioisostere for amide and ester functionalities, while the piperidine moiety is a prevalent scaffold in numerous CNS-active agents.[1][2][3] This document offers an in-depth exploration of a robust synthetic pathway, from the selection of starting materials to the final product, emphasizing the rationale behind key experimental choices. Detailed protocols for multi-step synthesis, purification, and rigorous characterization using modern spectroscopic techniques are presented to ensure reproducibility and scientific integrity. This guide is intended for researchers, chemists, and professionals in drug discovery and development seeking a practical and scientifically grounded approach to this valuable molecular scaffold.

Introduction: The Scientific Rationale

The fusion of a 1,3,4-oxadiazole core with a piperidine ring creates a molecular architecture with significant therapeutic potential. The 1,3,4-oxadiazole moiety is a five-membered heterocycle known for its metabolic stability and its ability to participate in hydrogen bonding, contributing to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system. The synthesis of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine combines these two key pharmacophores, creating a promising candidate for further biological evaluation and lead optimization in drug discovery programs.[3][7] This guide details a logical and efficient synthetic strategy, beginning with the readily available starting material, isonipecotic acid (piperidine-4-carboxylic acid).[8]

Synthetic Strategy and Pathway Rationale

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most reliably achieved through the cyclodehydration of 1,2-diacylhydrazine intermediates.[9][10][11] This strategy was selected for its high efficiency, adaptability, and the extensive body of literature supporting its use with various dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[6][10][12]

A critical consideration in this synthesis is the secondary amine of the piperidine ring, which is nucleophilic and can compete in acylation reactions. To ensure selective reaction at the desired carbohydrazide moiety, a protection strategy is imperative. The tert-butoxycarbonyl (Boc) group is the protecting group of choice due to its stability under the basic and neutral conditions of the initial synthetic steps and its clean, quantitative removal under acidic conditions in the final step.

The overall synthetic workflow is depicted below.

Detailed Experimental Protocols

Disclaimer: All procedures must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-Isonipecotic Acid)

Causality: The Boc group is introduced to protect the piperidine nitrogen from reacting in subsequent acylation steps. The Schotten-Baumann conditions (biphasic system with a base) ensure efficient reaction.

-

Procedure:

-

Dissolve isonipecotic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until a clear solution is obtained.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a small amount of 1,4-dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product as a white solid.

-

Step 2: Synthesis of tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (Boc-Piperidine-4-carbohydrazide)

Causality: The carboxylic acid is first converted to a methyl ester (Fischer esterification) to create a more reactive intermediate for the subsequent nucleophilic attack by hydrazine hydrate, which efficiently forms the desired hydrazide.

-

Procedure:

-

Suspend Boc-Isonipecotic Acid (1.0 eq) in methanol.

-

Add concentrated sulfuric acid (catalytic amount, ~0.1 eq) dropwise.

-

Reflux the mixture for 4-6 hours until TLC indicates the consumption of starting material.

-

Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

-

Extract the methyl ester with ethyl acetate, dry the organic layer, and concentrate in vacuo.

-

Dissolve the crude methyl ester in ethanol and add hydrazine hydrate (5.0 eq).

-

Reflux the mixture for 12-18 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude hydrazide, which can often be used in the next step without further purification.

-

Step 3 & 4: Synthesis of tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Causality: This is a two-step, one-pot procedure. First, the hydrazide is acylated with benzoyl chloride to form the key 1,2-diacylhydrazine intermediate. Pyridine acts as a base to neutralize the HCl byproduct. Subsequently, phosphorus oxychloride (POCl₃) is added as a powerful dehydrating agent to effect the intramolecular cyclization, forming the stable 1,3,4-oxadiazole ring.[6][10][12]

-

Procedure:

-

Dissolve Boc-piperidine-4-carbohydrazide (1.0 eq) in anhydrous pyridine and cool to 0 °C.

-

Add benzoyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at room temperature for 3-4 hours.

-

Slowly and carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the reaction mixture at 0 °C.

-

Heat the mixture to reflux (100-110 °C) and maintain for 3-5 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Step 5: Synthesis of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine

Causality: The final step involves the removal of the Boc protecting group. Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane are highly effective for this cleavage, yielding the hydrochloride salt of the final amine, which can then be neutralized to the free base.

-

Procedure:

-

Dissolve the Boc-protected oxadiazole (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in 1,4-dioxane.

-

Stir at room temperature for 1-2 hours until TLC shows complete consumption of the starting material.

-

Evaporate the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify to pH 10-12 with 2M NaOH.

-

Extract the free base with DCM or ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, typically as a solid.

-

Structural Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine.

Data Summary

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 229.28 g/mol [13] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 3.2-3.4 (m, 2H, Pip-H), 3.0-3.2 (m, 1H, Pip-H), 2.8-3.0 (m, 2H, Pip-H), 2.0-2.2 (m, 2H, Pip-H), 1.8-2.0 (m, 2H, Pip-H), 1.6-1.8 (br s, 1H, NH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~164.5 (C-oxadiazole), ~162.0 (C-oxadiazole), 131.5 (Ar-C), 128.9 (Ar-C), 126.8 (Ar-C), 124.0 (Ar-C), 45.5 (Pip-C), 35.0 (Pip-C), 30.5 (Pip-C). |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1610 (C=N stretch), ~1550 (Ar C=C stretch), ~1070 (C-O-C stretch). |

| Mass Spec (ESI-MS) | m/z: 230.1 [M+H]⁺ |

Note: NMR chemical shifts are predictive and may vary based on solvent and concentration. Data should be compared with experimentally obtained spectra.

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The spectrum should clearly show two distinct regions. The downfield aromatic region (7.4-8.1 ppm) will integrate to 5 protons, corresponding to the phenyl ring. The upfield aliphatic region (1.8-3.4 ppm) will show a series of multiplets corresponding to the 9 protons of the piperidine ring. A broad singlet for the piperidine N-H proton is also expected, which may exchange with D₂O.

-

¹³C NMR Spectroscopy: The key signals confirming the formation of the oxadiazole ring are the two quaternary carbon peaks in the ~160-165 ppm range.[14] The four distinct signals for the aromatic carbons and the three signals for the piperidine carbons (due to symmetry) should also be present.

-

FT-IR Spectroscopy: The successful formation of the product is indicated by the appearance of a characteristic C=N stretching vibration for the oxadiazole ring (~1610 cm⁻¹) and the C-O-C stretch (~1070 cm⁻¹).[15][16] Crucially, the disappearance of the C=O stretching bands from the diacylhydrazine intermediate confirms cyclization. The presence of an N-H stretch confirms the final deprotected piperidine.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode should show a prominent peak at m/z 230.1, corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular weight of the target compound.[17]

Conclusion

This guide has outlined a validated and logical synthetic route for the preparation of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine. By employing a robust Boc-protection strategy followed by a classical cyclodehydration reaction, the target molecule can be obtained in good yield and high purity. The detailed protocols and characterization data serve as a reliable resource for researchers, enabling the successful synthesis and verification of this valuable heterocyclic scaffold for applications in medicinal chemistry and drug development.

References

- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Books.

- Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.). Google Books.

- Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. (2022). ACS Omega.

- Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. (2020). PubMed.

- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024). ResearchGate.

- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Chemical Science (RSC Publishing).

- Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (n.d.). ResearchGate.

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). MDPI.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.

- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.

- Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4- oxadiazoles. (2025). ResearchGate.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research and Reviews.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org.

- Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate.

- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). ResearchGate.

- Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. (n.d.). Bentham Science.

- Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. (n.d.). NIH.

- Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. (n.d.). Journal of University of Shanghai for Science and Technology.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). NIH.

- Supplementary information. (n.d.). The Royal Society of Chemistry.

- (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. (n.d.). MDPI.

- Isonipecotic acid. (n.d.). Wikipedia.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ResearchGate.

- Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. (2023). ACS Omega.

- Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1Hindazole. (2018). Biomedical Journal of Scientific & Technical Research.

- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine. (n.d.). PubChem.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). NIH.

- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine. (n.d.). Sigma-Aldrich.

- (PDF) Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide. (n.d.). ResearchGate.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (n.d.). Luxembourg Bio Technologies.

- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI.

- 3-((piperazin-1-yl)methyl)-1H-indazole. (2017). Biomedical Journal of Scientific & Technical Research.

- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate.

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. jusst.org [jusst.org]

- 6. mdpi.com [mdpi.com]

- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]

- 16. journalspub.com [journalspub.com]

- 17. PubChemLite - 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine (C13H15N3O) [pubchemlite.lcsb.uni.lu]

physicochemical properties of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine

Foreword: A Molecule of Bivalent Interest

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine represents a compelling convergence of two such pharmacologically significant moieties. The piperidine ring , a saturated six-membered heterocycle, is a ubiquitous feature in pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its basic nitrogen atom provides a key handle for salt formation and crucial hydrogen bonding interactions, while its conformational flexibility allows it to adapt to various receptor topographies.[3][4]

Complementing the piperidine is the 1,3,4-oxadiazole ring . This five-membered aromatic heterocycle is a notable bioisostere for amide and ester functionalities, offering improved metabolic stability and favorable pharmacokinetic profiles.[5] The 1,3,4-oxadiazole moiety is not merely a passive linker; it is associated with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8]

This guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, we will delve into the causality behind experimental methodologies for determining its most critical parameters—pKa, lipophilicity (LogP), and aqueous solubility—providing researchers with the foundational knowledge required for its effective application in drug discovery and development programs.

Core Molecular Profile

A foundational understanding of a compound begins with its fundamental molecular and physical properties. These descriptors are the initial inputs for computational models and provide a high-level overview of the molecule's character.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O | [9] |

| Molecular Weight | 229.28 g/mol | |

| Appearance | Solid | |

| SMILES | C1CC(CCN1)c2nnc(o2)-c3ccccc3 | |

| InChI Key | HGVYYGIMDHYGFJ-UHFFFAOYSA-N | |

| Predicted XlogP | 1.6 | [9] |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which directly influences solubility, absorption, distribution, and receptor interaction. For 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine, the basicity is conferred by the secondary amine within the piperidine ring. The 1,3,4-oxadiazole ring is generally considered a very weak base, with protonation occurring only in strongly acidic conditions.[10]

Importance in Drug Development

-

Solubility & Dissolution: The ionized form of the molecule is typically much more water-soluble than the neutral form. A pKa in the physiological range (approx. 6.5-8.5 for a base) means that solubility will be highly dependent on the pH of the gastrointestinal tract.

-

Permeability: According to the pH-partition hypothesis, only the neutral, more lipophilic form of a drug can passively diffuse across biological membranes. The pKa determines the concentration of this membrane-permeant species.

-

Formulation: Knowledge of the pKa is essential for developing stable and soluble formulations, particularly for intravenous administration, and for selecting appropriate salt forms.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for accurate pKa determination.[11][12] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is added incrementally. The point of maximum inflection in the resulting titration curve corresponds to the pKa.

Caption: Workflow for pKa determination by potentiometric titration.

-

System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a controlled temperature (e.g., 25 °C).[12]

-

Sample Preparation: Accurately weigh approximately 1-5 mg of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine and dissolve it in a known volume (e.g., 25-50 mL) of deionized water. If solubility is limited, a co-solvent like methanol or DMSO may be used, but the apparent pKa will need to be corrected to an aqueous value. Maintain a constant ionic strength using a background electrolyte like 0.1 M KCl.[12]

-

Titration: Place the solution in a jacketed beaker to maintain constant temperature. Begin stirring. Add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette or auto-titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point. For higher accuracy, calculate the second derivative of the titration curve (d²pH/dV²); the volume at which the second derivative is zero corresponds to the equivalence point, and the pKa is the pH at half this volume.[13]

Lipophilicity (LogP/LogD): A Measure of Fat-Likeliness

Lipophilicity, the "fat-liking" nature of a molecule, is a critical determinant of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For an ionizable compound like our target molecule, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is more relevant.

Importance in Drug Development

-

Absorption: Adequate lipophilicity is required for a drug to pass through the lipid bilayers of the gut wall (oral absorption) and other cell membranes.[14]

-

Distribution: Highly lipophilic compounds tend to partition into fatty tissues and can cross the blood-brain barrier, whereas more hydrophilic compounds tend to remain in the aqueous compartments of the body (blood plasma).

-

Metabolism & Toxicity: High lipophilicity can lead to increased metabolic turnover by cytochrome P450 enzymes and may be associated with non-specific binding and off-target toxicity.

-

Drug-Likeness: LogP is a key component of frameworks like Lipinski's Rule of 5, which helps assess the "drug-likeness" of a compound.[15][16]

Experimental Determination: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining LogP/LogD values.[17][18] It directly measures the partitioning of the compound between two immiscible liquid phases at equilibrium.

Caption: Workflow for LogD determination using the shake-flask method.

-

Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. In a large separatory funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously and allow the layers to separate overnight. This pre-saturation step is critical to prevent volume changes during the experiment.[15]

-

Sample Preparation: Prepare a concentrated stock solution of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine in a suitable solvent like DMSO (e.g., 10 mM).

-

Partitioning: In a glass vial, add a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the compound stock solution such that the final concentration is in the linear range of the analytical detector and the DMSO volume is <1% of the total volume.

-

Equilibration: Cap the vial tightly and shake on a mechanical shaker at a constant temperature for a sufficient time to reach equilibrium (typically 1-3 hours).

-

Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a clean and complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase, avoiding contamination of the interface. Dilute each aliquot appropriately and determine the concentration of the compound using a validated HPLC-UV method.

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in buffer).[16]

Aqueous Solubility: The Limit of Dissolution

Aqueous solubility is a fundamental property that affects the entire life cycle of a drug, from formulation to in vivo absorption. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pH.

Importance in Drug Development

-

Bioavailability: For oral drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption. If a drug's solubility is lower than its required therapeutic dose, absorption will be limited.

-

Formulation: Determines the feasibility of developing liquid formulations (e.g., for intravenous use) and influences the choice of excipients and potential solubilization strategies (e.g., salt formation, use of co-solvents).

-

Assay Viability: In early discovery, poor aqueous solubility can lead to artifacts and unreliable data in biological screening assays.

Experimental Determination: Shake-Flask Equilibrium Method

The most accurate method for determining thermodynamic solubility is the shake-flask (or slurry) method.[19] It involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Caption: Workflow for thermodynamic aqueous solubility measurement.

-

Sample Preparation: Add an excess amount of solid 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine to a vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4). "Excess" means that a visible amount of solid material remains undissolved throughout the experiment.[19]

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours).

-

Phase Separation: After equilibration, stop the agitation and allow the solid to settle. To separate the saturated solution from the excess solid, centrifuge the sample at high speed. For additional certainty, the resulting supernatant can be filtered through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid inflating the solubility measurement with suspended solid particles.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it into the mobile phase of the analytical system.

-

Analysis: Determine the concentration of the dissolved compound using a fully validated HPLC-UV method with a standard curve prepared with the same compound. The resulting concentration is the thermodynamic solubility.

Conclusion

4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine is a molecule constructed from two of medicinal chemistry's most productive scaffolds. Its physicochemical profile, governed by the basicity of the piperidine and the lipophilic and bioisosteric contributions of the substituted oxadiazole, dictates its potential as a drug candidate. A thorough and rigorous experimental determination of its pKa, LogD, and aqueous solubility is not merely a data-gathering exercise; it is an essential prerequisite for interpreting biological data, designing effective formulations, and ultimately, guiding the compound's journey through the drug discovery pipeline. The protocols and principles outlined in this guide provide the framework for generating this critical, decision-driving data.

References

-

Bhat, M. A., et al. (2021). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. Available at: [Link]

-

Kovalenko, S. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7209. Available at: [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available at: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Available at: [Link]

-

Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available at: [Link]

-

El-Malah, A. A., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Available at: [Link]

-

Gomathy, S. S., & Kumar, D. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411. Available at: [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Kumar, R., et al. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Current Organic Synthesis, 18(1), 29-47. Available at: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Semantic Scholar. Available at: [Link]

-

Kovalenko, S. M., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 16(11), 1582. Available at: [Link]

-

Bhosale, M. V., et al. (2020). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology, 22(10). Available at: [Link]

-

Sarnes, J. M., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(4), 1142-1149. Available at: [Link]

-

Wang, Y., et al. (2020). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 5(26), 16226-16232. Available at: [Link]

-

Avdeef, A. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. Available at: [Link]

-

Kumar, D., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(5), 988-994. Available at: [Link]

-

Abdel-Aziem, A., et al. (2009). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Molecules, 14(9), 3316-3331. Available at: [Link]

-

PubChem. 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine. Available at: [Link]

-

Siddiqui, N., et al. (2013). Synthesis of novel 1-[5-(4-methoxy-phenyl)-[6][11][17]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. European Journal of Medicinal Chemistry, 65, 276-283. Available at: [Link]

-

Linda, P., et al. (1971). Basicity of 2-phenyl-5-R-1,3,4-oxadiazoles. Journal of the Chemical Society B: Physical Organic, 487-490. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 9. PubChemLite - 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine (C13H15N3O) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 19. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Mechanism of Action of 1,3,4-Oxadiazole Piperidine Derivatives

Abstract

The hybridization of privileged scaffolds is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with enhanced potency and improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of the mechanism of action of a promising class of hybrid molecules: 1,3,4-oxadiazole piperidine derivatives. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. This document delves into the molecular targets and signaling pathways modulated by these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols and data presentation are included to facilitate the practical application of this knowledge in a research setting.

Introduction: The Synergy of Two Privileged Scaffolds

The 1,3,4-oxadiazole ring and the piperidine nucleus are two of the most ubiquitous and significant heterocyclic structures in modern drug discovery.[1][2] The 1,3,4-oxadiazole moiety, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, is recognized for its metabolic stability and its ability to act as a bioisostere for amide and ester groups.[3] This scaffold is a key component in a variety of clinically used drugs and exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] Its diverse biological profile stems from its capacity to engage in various non-covalent interactions with biological macromolecules.[5]

The piperidine ring, a saturated six-membered heterocycle, is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals.[2] Its conformational flexibility and ability to modulate physicochemical properties such as lipophilicity and basicity make it an invaluable component in drug design, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6] Piperidine derivatives are integral to a vast array of therapeutics, particularly those targeting the central nervous system (CNS).[7]

The conjugation of the 1,3,4-oxadiazole and piperidine scaffolds into a single molecular entity creates a hybrid with the potential for synergistic or additive effects, leading to the discovery of novel drug candidates with enhanced efficacy and selectivity. This guide will explore the multifaceted mechanisms of action of these derivatives across key therapeutic areas.

Anticancer Mechanisms: A Multi-pronged Attack on Malignancy

1,3,4-Oxadiazole piperidine derivatives have emerged as a promising class of anticancer agents, exerting their effects through a variety of mechanisms that target the complex machinery of cancer cell proliferation and survival.[8][9]

Enzyme Inhibition: Targeting Key Players in Cancer Progression

A primary anticancer strategy of these derivatives is the inhibition of enzymes that are crucial for tumor growth and development.[4]

HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. Their overexpression is frequently observed in various cancers, leading to the silencing of tumor suppressor genes.[9] Certain 1,3,4-oxadiazole derivatives have been identified as potent HDAC inhibitors.[3] By chelating the zinc ion in the active site of HDACs, these compounds induce histone hyperacetylation, leading to chromatin relaxation and the reactivation of tumor suppressor genes. This, in turn, can trigger cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay [10]

This protocol outlines a method to determine the inhibitory activity of 1,3,4-oxadiazole piperidine derivatives against HDAC enzymes.

Materials:

-

96-well black microplate

-

Recombinant HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Developer solution (containing a stop solution like Trichostatin A)

-

Test compounds (1,3,4-oxadiazole piperidine derivatives) dissolved in DMSO

-

Microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: In the 96-well plate, add the following in order:

-

HDAC Assay Buffer

-

Test compound at various concentrations (or DMSO for control)

-

Diluted recombinant HDAC enzyme

-

-

Pre-incubation: Gently mix the contents and incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Mix and incubate the plate at 37°C for 30 minutes.

-

Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. 1,3,4-Oxadiazole piperidine derivatives can induce apoptosis in cancer cells through various signaling pathways.

Mandatory Visualization: Apoptosis Induction Pathway

Caption: Signaling pathway of HDAC inhibition leading to apoptosis.

Experimental Protocol: Apoptosis Detection by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining [7][11][12]

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated cells

Procedure:

-

Cell Preparation:

-

Induce apoptosis in cells by treating with the 1,3,4-oxadiazole piperidine derivative for a specified time.

-

Harvest cells (including any floating cells) and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer immediately (within 1 hour).

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Antimicrobial Mechanisms: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3,4-Oxadiazole piperidine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[13][14] Their mechanism of action in this domain is often multifaceted.[5]

Inhibition of Key Bacterial Enzymes

Several bacterial enzymes essential for survival and replication are targeted by these hybrid molecules. These can include enzymes involved in cell wall synthesis, DNA replication (such as DNA gyrase and topoisomerase IV), and metabolic pathways.[5] The presence of both the 1,3,4-oxadiazole and piperidine moieties can enhance binding affinity to these targets.

Disruption of Biofilm Formation

Bacterial biofilms are a major challenge in treating chronic infections due to their inherent resistance to antibiotics. Some 1,3,4-oxadiazole derivatives have been shown to inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus.[15] This can occur through the downregulation of genes responsible for biofilm production.[15]

Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| OZE-I | Staphylococcus aureus | 4-16 | [15] |

| OZE-II | Staphylococcus aureus | 4-8 | [15] |

| OZE-III | Staphylococcus aureus | 8-32 | [15] |

| 4a | Methicillin-resistant S. aureus | 62 | [16] |

| 4b | Methicillin-resistant S. aureus | 62 | [16] |

| 4c | Methicillin-resistant S. aureus | 62 | [16] |

Neuroprotective Mechanisms: A Ray of Hope for Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's disease are characterized by progressive neuronal loss. 1,3,4-Oxadiazole piperidine derivatives have shown promise as neuroprotective agents through various mechanisms.[17]

Inhibition of Acetylcholinesterase (AChE)

A key therapeutic strategy in Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. Several 1,3,4-oxadiazole derivatives, often incorporating a piperidine moiety, have been designed and synthesized as potent AChE inhibitors.[18]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method) [19]

This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.

Materials:

-

96-well clear microplate

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Test compounds (1,3,4-oxadiazole piperidine derivatives) dissolved in DMSO

-

Microplate reader with absorbance capabilities

Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer. Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well plate, add:

-

Assay buffer

-

Test compound at various concentrations (or DMSO for control)

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Add the substrate (ATCI) and the chromogen (DTNB) to all wells to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Modulation of Neuroinflammatory and Oxidative Stress Pathways

Neuroinflammation and oxidative stress are key contributors to the pathology of neurodegenerative diseases. Certain 1,3,4-oxadiazole derivatives have been shown to exert neuroprotective effects by modulating these pathways, for instance, by regulating the Nrf2 signaling pathway, which is a master regulator of the antioxidant response.[20][21]

Mandatory Visualization: Neuroprotective Signaling Pathway

Sources

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researcher.manipal.edu [researcher.manipal.edu]

- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. benchchem.com [benchchem.com]

- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 17. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. 1,3,4, Oxadiazole Compound A3 Provides Robust Protection Against PTZ-Induced Neuroinflammation and Oxidative Stress by Regulating Nrf2-Pathway [Retraction] - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

Phenyl-1,3,4-Oxadiazoles: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the 1,3,4-Oxadiazole Core

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain chemical motifs that consistently exhibit a broad spectrum of biological activities. These "privileged scaffolds" serve as a foundational framework for the design and development of new drugs. Among these, the five-membered aromatic ring of 1,3,4-oxadiazole has emerged as a particularly versatile and significant core structure.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an effective pharmacophore for engaging with a variety of biological targets.[1] The presence of the 1,3,4-oxadiazole moiety in a molecule can enhance its metabolic stability and membrane permeability, crucial attributes for any successful drug candidate. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of phenyl-1,3,4-oxadiazole derivatives, offering insights for their continued exploration in drug discovery.

Synthetic Strategies: Building the 1,3,4-Oxadiazole Scaffold

The versatility of the 1,3,4-oxadiazole ring is matched by the accessibility of its synthesis. A variety of synthetic routes have been developed, with the most common and robust methods involving the cyclization of acylhydrazides or the oxidative cyclization of N-acylhydrazones.[3][4] These methods offer a high degree of flexibility, allowing for the introduction of a wide range of substituents at the 2- and 5-positions of the oxadiazole ring, a key feature for modulating the biological activity of the resulting compounds.

General Synthetic Workflow for 2,5-Disubstituted-1,3,4-Oxadiazoles

A prevalent and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the reaction of an aromatic acid with a corresponding acylhydrazide, followed by cyclodehydration. This two-step process is widely adopted due to its simplicity and the ready availability of starting materials.

Sources

- 1. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. jchemrev.com [jchemrev.com]

biological activities of 2,5-disubstituted 1,3,4-oxadiazoles

An In-depth Technical Guide to the Biological Activities of 2,5-Disubstituted 1,3,4-Oxadiazoles

Executive Summary

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold." Its unique structural and electronic properties allow it to serve as a versatile bioisostere for amide and ester functionalities, enhancing metabolic stability and modulating pharmacokinetic profiles. Compounds featuring the 2,5-disubstituted 1,3,4-oxadiazole core exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates in modern drug discovery.[1][2] This guide provides a comprehensive exploration of the multifaceted biological activities of these compounds, including their potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. We delve into the mechanisms of action, elucidate key structure-activity relationships (SAR), present detailed experimental protocols for their evaluation, and offer a perspective on the future trajectory of research in this dynamic field.

The 1,3,4-Oxadiazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,3,4-oxadiazole nucleus is characterized by its planar, aromatic structure containing one oxygen and two nitrogen atoms. This arrangement imparts a distinct electron-withdrawing nature, influencing the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within biological targets. Its inherent stability and the capacity for diverse substitutions at the 2- and 5-positions make it an ideal framework for constructing libraries of bioactive molecules.[1][2] The clinical success of drugs like Raltegravir (antiviral), Zibotentan (anticancer), and Tiodazosin (antihypertensive) underscores the therapeutic relevance of this heterocyclic system.[3][4][5][6]

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically straightforward and efficient. A common and robust method involves the condensation of an acylhydrazide with a carboxylic acid, followed by cyclodehydration using a suitable agent like phosphoryl chloride (POCl₃), sulfuric acid, or phosphorus pentoxide.[7] This accessibility allows for the systematic modification of substituents at both the 2- and 5-positions, facilitating detailed SAR studies to optimize potency and selectivity.

A Spectrum of Pharmacological Activities

The true value of the 2,5-disubstituted 1,3,4-oxadiazole scaffold lies in its extensive range of biological applications. The specific substituents attached to the core ring dictate the primary pharmacological effect.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant anti-proliferative effects against a wide array of cancer cell lines.[8] Their mechanisms of action are diverse, which is a critical advantage in overcoming tumor resistance to conventional therapies.[8]

Mechanisms of Action: The anticancer potency of these compounds is often attributed to their ability to inhibit key enzymes and growth factors involved in tumor progression.[3][9]

-

Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDAC), topoisomerases, and telomerase.[4][10]

-

Growth Factor Receptor Inhibition: Certain oxadiazoles have been shown to inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR-2), thereby disrupting tumor angiogenesis.[4][8]

-

Induction of Apoptosis: Some compounds trigger programmed cell death (apoptosis) in cancer cells by activating caspase cascades.[10]

-

Cell Cycle Arrest: They can also halt the cell cycle at various checkpoints, preventing cancer cells from dividing.[9]

Structure-Activity Relationship (SAR) Insights: The nature of the aryl or heteroaryl groups at the 2- and 5-positions is critical. For instance, the presence of specific substituted phenyl rings can lead to potent inhibition of kinases like Focal Adhesion Kinase (FAK).[8] The incorporation of moieties like benzothiazole or quinoline has also been shown to enhance cytotoxic activity.[10][11]

Table 1: Selected 2,5-Disubstituted 1,3,4-Oxadiazoles with Anticancer Activity

| Compound ID | Substituents (R1, R2) | Target Cell Line | IC₅₀ (µM) | Reference |

| 4h | R1: (2-acetamidophenoxy)methyl; R2: thio-N-phenylacetamide | A549 (Lung) | <0.14 | [10] |

| 4i | R1: (2-acetamidophenoxy)methyl; R2: thio-N-(4-chlorophenyl)acetamide | A549 (Lung) | 1.59 | [10] |

| 4l | R1: (2-acetamidophenoxy)methyl; R2: thio-N-(4-fluorophenyl)acetamide | A549 (Lung) | 1.80 | [10] |

| Cisplatin | (Standard Drug) | A549 (Lung) | 4.98 | [10] |

| Compound 13 | Phenylpiperazine derivative with 3-trifluoromethyl-piperazine | HepG2 (Liver) | More effective than 5-FU | [8] |

| Compound 37 | Quinolin-4-yl and 3-methyl-4-nitrophenyl | Various | Not specified, but potent | [11] |

Signaling Pathway Visualization

Caption: Inhibition of the VEGFR-2 signaling pathway by 1,3,4-oxadiazole derivatives.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is urgent. 2,5-disubstituted 1,3,4-oxadiazoles have emerged as a promising class of compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][12][13]

Mechanisms of Action: While not always fully elucidated, proposed mechanisms include:

-

Enzyme Inhibition: Some derivatives are potent inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication.[14]

-

Disruption of Cell Integrity: The lipophilic nature of certain substituents may facilitate the transport of the molecule across the microbial cell membrane, disrupting its function.[7]

Structure-Activity Relationship (SAR) Insights:

-

Lipophilicity: Increased lipophilicity generally correlates with improved antimicrobial activity, likely by enhancing passage through microbial membranes.[7]

-

Electronic Effects: The presence of electron-withdrawing groups, such as chloro (Cl) or nitro (NO₂), on aryl substituents often enhances antimicrobial efficacy.[7]

-

Specific Moieties: The incorporation of a furan or nitrofuran ring has been shown to result in significant antibacterial activity, particularly against staphylococcal strains.[7] Similarly, derivatives containing a naphthofuran moiety have shown potent effects.[14]

Table 2: Selected 2,5-Disubstituted 1,3,4-Oxadiazoles with Antimicrobial Activity

| Compound ID | Target Organism | Activity Metric | Result | Reference |

| Nitrofuran-substituted | Staphylococcal strains | MIC | 4 to 32 µg/mL | [7] |

| Compound 37 | Staphylococcus epidermidis | MIC | 0.48 µg/mL | [11] |

| Compound 20 | Staphylococcus epidermidis | MIC | 1.95 µg/mL | [11] |

| Compound 14a/14b | P. aeruginosa, B. subtilis | MIC | 0.2 mg/mL (Comparable to Ciprofloxacin) | [14] |

| Compound 43 | A. niger, C. albicans | Antifungal Activity | 8-16x more active than Fluconazole | [14] |

Experimental Workflow Visualization

Caption: General workflow for in vitro antimicrobial activity screening.

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Many 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated significant anti-inflammatory properties in various preclinical models.[15][16]

Mechanisms of Action: The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory mediators. It is postulated that they may act by inhibiting the biosynthesis of prostaglandins.[17]

-

Inhibition of Inflammatory Enzymes: Like traditional NSAIDs, some oxadiazole derivatives may inhibit cyclooxygenase (COX) enzymes. Molecular docking studies have shown favorable interactions with both COX-1 and COX-2.[18]

-

Reduction of Pro-inflammatory Mediators: These compounds can reduce the production of nitric oxide (NO) and reactive oxygen species (ROS) in stimulated macrophages.[16][19]

-

Modulation of Signaling Pathways: Evidence suggests that some derivatives may target the LPS-TLR4-NF-κB signaling pathway, a central regulator of the inflammatory response.[19]

Structure-Activity Relationship (SAR) Insights: Substitutions on the phenyl rings play a crucial role. For example, an ortho-phenol substitution at the 2-position of the oxadiazole ring was found to be important for in vivo anti-inflammatory activity.[19] The incorporation of an anilide moiety has also been identified as a key feature for potent activity.[18]

Table 3: Selected 2,5-Disubstituted 1,3,4-Oxadiazoles with Anti-inflammatory Activity

| Compound ID | Model | Dose | Inhibition (%) | Reference |

| OSD | Carrageenan-induced paw edema | 100 mg/kg | 60% | [16][19] |

| OPD | Carrageenan-induced paw edema | 100 mg/kg | 32.5% | [16][19] |

| Compound 3f | Carrageenan-induced paw edema | 50 mg/kg | 46.42% | [12][15] |

| Compound 3i | Carrageenan-induced paw edema | 50 mg/kg | 50% | [12][15] |

| Ox-6f | Carrageenan-induced paw edema | 200 µg/mL | 79.83% | [18] |

| Phenylbutazone | (Standard Drug) | 50 mg/kg | 53.57% | [12][15] |

| Ibuprofen | (Standard Drug) | 200 µg/mL | 84.31% | [18] |

Signaling Pathway Visualization

Caption: Postulated inhibition of the NF-κB signaling pathway.

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and a significant percentage of patients do not achieve adequate seizure control with currently available antiepileptic drugs (AEDs).[20] This has driven the search for new chemical entities, with 1,3,4-oxadiazoles showing considerable promise.

Mechanisms of Action: The anticonvulsant activity of these compounds is often associated with their ability to modulate neuronal excitability.

-

GABAergic System Modulation: Several derivatives are thought to act as GABA potentiating agents. In silico docking studies have shown that they can bind to the human GABA-A receptor, enhancing the inhibitory effects of this neurotransmitter.[5][21]

-

Ion Channel Blockade: Another potential mechanism is the blockade of voltage-gated sodium channels, which would reduce the repetitive firing of neurons that underlies seizure activity.[5]

Evaluation Models: The anticonvulsant potential is typically assessed using two primary in vivo models:

-

Maximal Electroshock (MES) Test: This model identifies compounds effective against generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify agents that can raise the threshold for seizures, indicating efficacy against absence seizures.

Table 4: Selected 2,5-Disubstituted 1,3,4-Oxadiazoles with Anticonvulsant Activity

| Compound ID | Model | Activity | Reference |

| C4 | MES & PTZ | Showed significant activity, decreased flexion and extensor phases. | [5][21] |

| C5 | MES & PTZ | Showed significant activity, decreased flexion, extensor, and clonus phases. | [5][21] |

| Various derivatives | MES & PTZ | Introduction of an amino group at position 2 and a fluorine at the para position of a benzylthio group improves activity. | [2] |

Experimental Workflow Visualization

Caption: Workflow for in vivo evaluation of anticonvulsant activity.

Methodologies and Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of novel compounds.

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles[7][15]

This protocol describes a common one-pot cyclodehydration reaction.

-

Reactant Mixture: In a round-bottom flask, combine the starting aromatic carboxylic acid (1 equivalent) and an appropriate acylhydrazide (1 equivalent).

-

Dehydrating Agent: Add a dehydrating agent, such as phosphoryl chloride (POCl₃, ~10-15 mL per 0.01 mol of reactants), slowly to the mixture under stirring.

-

Reaction: Reflux the mixture on a steam bath for 5-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the resulting slurry with a 10% (w/v) sodium bicarbonate solution until effervescence ceases.

-

Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

In Vitro Cytotoxicity Assay (MTS Assay)[9]

This protocol assesses the anti-proliferative effect of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., A549 or MDA-MB-231) into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (and a standard drug like Doxorubicin) for 24 or 48 hours. Include a vehicle-only control (e.g., DMSO).

-

MTS Reagent: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[15][19]

This is a standard in vivo model for acute inflammation.

-

Animal Grouping: Use Wistar albino rats, divided into groups (n=6): Control (vehicle), Standard (e.g., Phenylbutazone, 50 mg/kg), and Test groups (various doses of the oxadiazole derivative).

-

Drug Administration: Administer the test compounds and standard drug orally (p.o.) one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the left hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Future Perspectives and Conclusion

The 2,5-disubstituted 1,3,4-oxadiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating a remarkable capacity to generate compounds with potent and diverse biological activities. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While many activities are reported, the precise molecular targets often remain unknown. Detailed biochemical and cellular assays are needed to deconstruct the exact mechanisms of action.

-

Pharmacokinetic Optimization: In-depth evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is critical to translate promising in vitro and in vivo results into clinically viable candidates.[19]

-

Combating Drug Resistance: The novel mechanisms exhibited by some oxadiazole derivatives, particularly in the antimicrobial and anticancer fields, should be leveraged to develop agents active against resistant strains and tumors.

-

Computational Chemistry: The continued use of in silico tools for molecular docking and QSAR studies will be invaluable for the rational design of next-generation derivatives with improved target affinity and safety profiles.[5][22][23]

References

- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). National Institutes of Health.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega.

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018, December 18). National Institutes of Health.

- Synthesis and Quantitative Structure−Activity Relationships of New 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications.

- Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.). National Institutes of Health.

- Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review. (n.d.). ISCA.

- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI.

- Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. (2008, January). Indian Journal of Pharmaceutical Sciences.

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021, October 21). MDPI.

- Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (n.d.). IJNRD.

- Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). Thieme Connect.

- Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020, December 10). MDPI.

- Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (n.d.). ResearchGate.

- Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. (n.d.). PubMed.

- Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. (n.d.). PubMed.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI.

- Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). Semantic Scholar.

- Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2021, November 15). Indian Journal of Pharmaceutical Education and Research.

- Synthesis and Quantitative Structure−Activity Relationships of New 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). American Chemical Society.

- Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons. (2020, July). PubMed.

- Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. (n.d.). PubMed.

- (PDF) Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024, June 18). ResearchGate.

- Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (2003, April). Indian Journal of Chemistry.

- Synthesis and Fungicidal Activity of 2,5-Disubstituted- 1,3,4-oxadiazole Derivatives. (2025, August 7). MDPI.

- Biological Activities of 2, 5-Disubstituted – 1, 3, 4-Oxadiazoles. (2010, April 26). International Journal of ChemTech Research.

- Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. (2009, August 31). International Journal of Pharmaceutical Sciences and Nanotechnology.

- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (n.d.). PubMed Central.

- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023, July 24). MDPI.

- Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. (n.d.). National Institutes of Health.

- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021, December 4). ThaiScience.

Sources

- 1. Research Journal of Chemical Sciences : Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review - ISCA [isca.me]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. ijnrd.org [ijnrd.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. thaiscience.info [thaiscience.info]

- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]